

# Molecular structure and weight of 4-Bromo-3-methyl-1H-pyrazole

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## Compound of Interest

Compound Name: 4-Bromo-3-methyl-1H-pyrazole

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An In-depth Technical Guide to **4-Bromo-3-methyl-1H-pyrazole** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to **4-Bromo-3-methyl-1H-pyrazole**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging pyrazole derivatives for therapeutic applications.

## Molecular Structure and Physicochemical Properties

**4-Bromo-3-methyl-1H-pyrazole** is a substituted pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The presence of a bromine atom at the 4-position and a methyl group at the 3-position provides a key scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry.

## Structural and Identification Data

The fundamental structural and identifying information for **4-Bromo-3-methyl-1H-pyrazole** is summarized in the table below.

Identifier	Value	Reference
IUPAC Name	4-bromo-3-methyl-1H-pyrazole	[1]
CAS Number	13808-64-5	[1]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> BrN <sub>2</sub>	[1]
Molecular Weight	161.00 g/mol	[1]
SMILES	Cc1n[nH]cc1Br	
InChI	1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)	[1]
InChIKey	IXQPRETWBGVNPJ-UHFFFAOYSA-N	[1]

## Physicochemical Properties

Key physical and chemical properties are essential for handling, storage, and application in synthesis.

Property	Value	Reference
Physical Form	Solid	
Melting Point	77-79 °C	
Assay Purity	97%	

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **4-Bromo-3-methyl-1H-pyrazole**. While detailed spectra are not provided here, their availability is noted.

Spectroscopic Technique	Status	Reference
Infrared (IR) Spectroscopy	Data available (FTIR, ATR-IR, Vapor Phase)	[1]
Mass Spectrometry (MS)	Data available (m/z fragments: 160, 162)	[1][2]
Nuclear Magnetic Resonance (NMR)	1D NMR data available	[1]

## Synthesis and Reactivity

The pyrazole nucleus is a significant pharmacophore, and its derivatives are synthesized through various strategies. The bromine atom on the **4-Bromo-3-methyl-1H-pyrazole** ring serves as a versatile handle for introducing diverse functional groups, enabling the fine-tuning of pharmacological properties.[3] This reactivity is crucial for developing new drug candidates with optimized efficacy and pharmacokinetic profiles.[3]

## General Synthetic Strategies for Pyrazole Derivatives

While a specific protocol for **4-Bromo-3-methyl-1H-pyrazole** is not detailed in the provided literature, general methods for synthesizing and functionalizing related pyrazole structures are instructive. These often involve cyclocondensation reactions or modifications of a pre-existing pyrazole ring.

### Experimental Protocol: Synthesis of 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles

This procedure demonstrates a common strategy starting from a bromo-pyrazole derivative, highlighting the utility of the bromine atom in C-N cross-coupling reactions.[4]

- **Condensation:** To a stirred solution of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in ethanol, add a few drops of glacial acetic acid and the desired hydrazine (1.1 eq.). If the hydrazine is a hydrochloride salt, add a stoichiometric amount of sodium acetate (1.1 eq.) instead of acetic acid.
- **Reflux:** Reflux the mixture for 18 hours.

- Concentration: Concentrate the reaction mixture under reduced pressure.
- Ullmann Cross-Coupling: Solubilize the crude product in DMF and transfer to a dry tube. Add potassium carbonate (2.0 eq.) and copper iodide (2.5 mol%).
- Microwave Irradiation: Evacuate the tube and backfill with dry argon (repeat three times). Seal the tube and heat the reaction mixture at 150 °C for 1 hour under microwave irradiation.
- Purification: Remove the solvent and purify the product by silica gel column chromatography.

#### Experimental Protocol: Chemoselective Bromination

This protocol illustrates a method for introducing a bromine atom onto a pyrazole-containing scaffold.<sup>[4]</sup>

- Reaction Setup: To a stirred solution of a 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazole (1.0 eq.) in acetonitrile, add the appropriate amount of N-bromosuccinimide (NBS).
- Reaction Conditions: Depending on the substrate, the mixture is either stirred at reflux or heated under microwave irradiation in a sealed tube for a specified time.
- Workup: Extract the reaction mixture with dichloromethane and water.
- Washing: Wash the combined organic layers with a saturated solution of  $\text{Na}_2\text{S}_2\text{O}_3$  and dry over  $\text{MgSO}_4$ .
- Purification: Evaporate the solvent under reduced pressure to yield the brominated product.

## Applications in Drug Discovery

Pyrazole derivatives are of significant interest in pharmaceutical research due to their broad range of biological activities. They have shown promise in therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.<sup>[3]</sup> The ability to synthetically modify the pyrazole core, as exemplified by **4-Bromo-3-methyl-1H-pyrazole**, is a cornerstone of developing novel therapeutic agents.<sup>[3]</sup> For instance, the related compound 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, suggesting potential applications in treating alcohol-related disorders.<sup>[3]</sup>

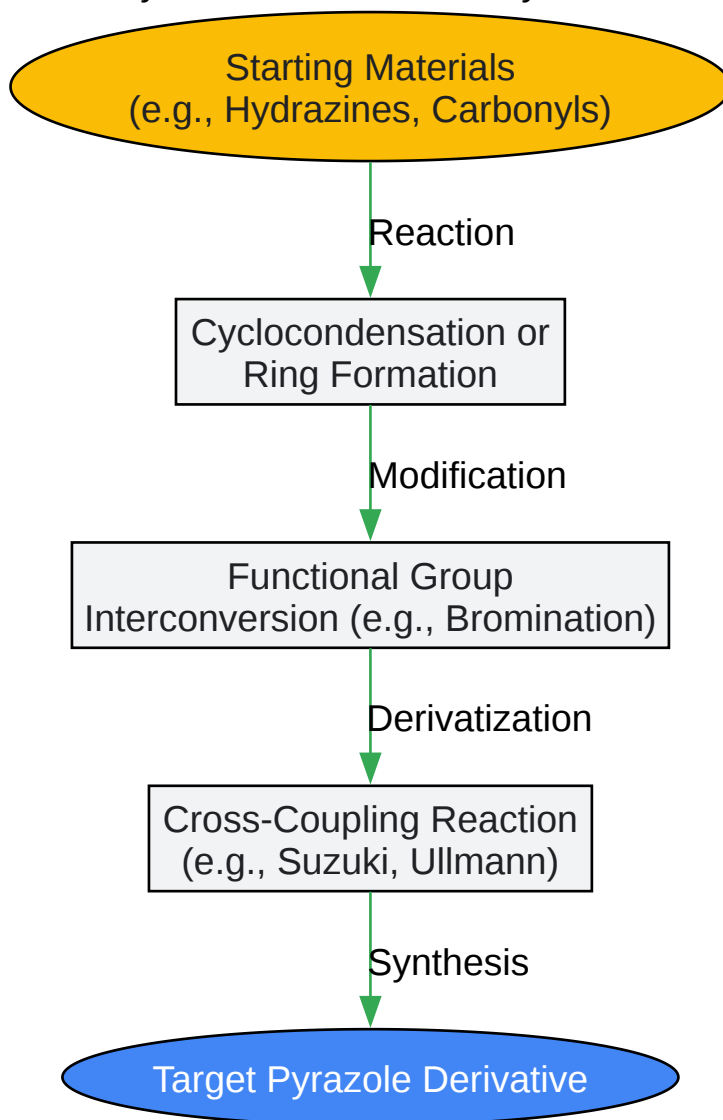
## Visualizations

### Molecular Structure

Caption: Molecular structure of **4-Bromo-3-methyl-1H-pyrazole**.

### Generalized Synthetic Workflow

Generalized Synthetic Workflow for Pyrazole Derivatives

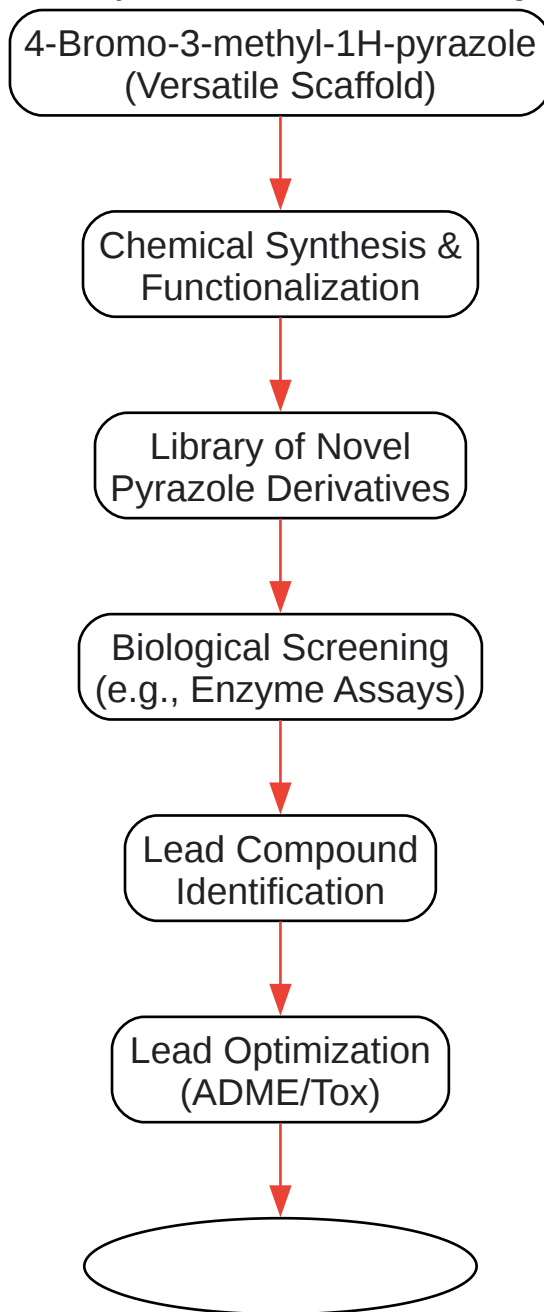


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Caption: Generalized workflow for the synthesis of functionalized pyrazoles.

## Role in Drug Discovery

### Application of Pyrazole Scaffolds in Drug Discovery



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Caption: Logical flow of pyrazole use in a drug discovery pipeline.

## Safety Information

**4-Bromo-3-methyl-1H-pyrazole** is classified with the following hazards and requires appropriate handling precautions.

Hazard Classification	GHS Code	Description	Reference
Skin Irritation	H315	Causes skin irritation	[1]
Eye Irritation	H319	Causes serious eye irritation	[1]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[1]

Signal Word: Warning

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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## References

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